3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane
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Overview
Description
3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . It is a brominated oxetane derivative, which is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane typically involves the reaction of oxetane with 1-bromo-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like water or alcohols at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed
Substitution: Products include oxetane derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized products with various functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Dehalogenated oxetane derivatives
Scientific Research Applications
3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The oxetane ring can undergo ring-opening reactions, leading to various functionalized products .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: Similar in structure but with an additional chlorine atom, leading to different reactivity and applications.
1-Bromo-2-methyl-2-(propan-2-yloxy)propane: Another brominated compound with a similar structure but different functional groups.
Uniqueness
3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H13BrO2 |
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Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-(1-bromo-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,5-8)10-6-3-9-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
XSUGFZRHOMOVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)OC1COC1 |
Origin of Product |
United States |
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